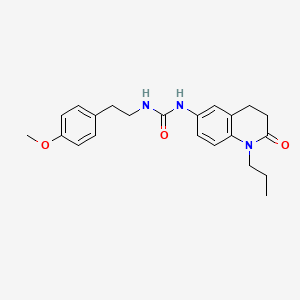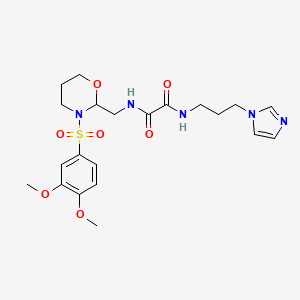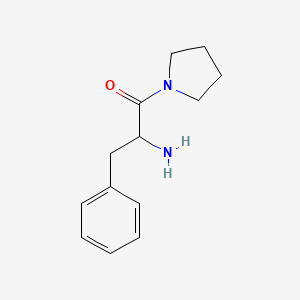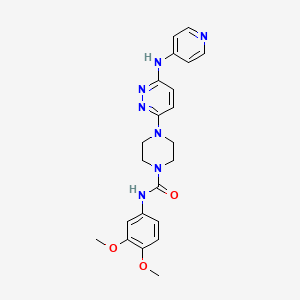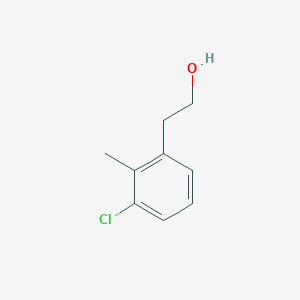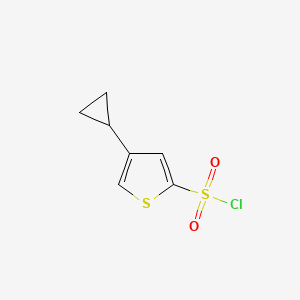
4-Cyclopropylthiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropylthiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C7H7ClO2S2 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of cyclopropylthiophenes and their derivatives, including 4-Cyclopropylthiophene-2-sulfonyl chloride, has been a topic of interest in the scientific community . A study by Paškevičius et al. provides optimized syntheses for cyclopropylthiophenes and their derivatives . The Suzuki–Miyaura cross-coupling reaction using palladium (II) acetate (0.25–1 mol%) and SPhos (0.5–2 mol%) yielded the desired compounds in 69–93% yields .Chemical Reactions Analysis
While specific chemical reactions involving 4-Cyclopropylthiophene-2-sulfonyl chloride are not detailed in the available resources, it’s known that this compound can participate in various chemical reactions due to its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Cyclopropylthiophene-2-sulfonyl chloride, such as its melting point, boiling point, density, and toxicity information, are not provided in the available resources .Scientific Research Applications
Nucleophilic Substitutions of 1-Alkenylcyclopropyl Esters and 1-Alkynylcyclopropyl Chlorides Catalyzed by Palladium(0):
- This study discusses the regioselective Pd(0) catalyzed nucleophilic substitution of 1-ethenylcyclopropylsulfonates and 1-cyclopropylideneethyl esters, highlighting the synthetic potential of cyclopropyl-containing compounds in creating building blocks for complex organic synthesis. The findings may suggest the reactivity and potential applications of 4-Cyclopropylthiophene-2-sulfonyl chloride in similar palladium-catalyzed reactions (Stolle et al., 1992).
Synthesis and Antimicrobial Evaluation of Novel Heterocyclic Compounds Bearing a Sulfonamide Moiety:
- This research focuses on synthesizing new heterocyclic compounds that incorporate a sulfamoyl moiety, indicating the importance of sulfonyl chlorides in developing antimicrobial agents. The methods and antimicrobial potential outlined could provide a framework for exploring the biological activities of 4-Cyclopropylthiophene-2-sulfonyl chloride (Darwish et al., 2014).
Sulfonated Polythiophene and Poly(3,4-ethylenedioxythiophene) Derivatives with Cation Exchange Properties:
- The study presents the synthesis of sulfonated polythiophene derivatives, highlighting their water solubility and potential for ion exchange applications. This could hint at the utility of 4-Cyclopropylthiophene-2-sulfonyl chloride in polymer chemistry and its potential applications in creating functional materials (Tran‐van et al., 2004).
Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors:
- This research details the synthesis of functional aromatic bis(sulfonyl chlorides), highlighting the versatility of sulfonyl chlorides as building blocks in organic synthesis. This may suggest potential synthetic routes and applications for 4-Cyclopropylthiophene-2-sulfonyl chloride in the construction of complex organic molecules (Percec et al., 2001).
Safety and Hazards
properties
IUPAC Name |
4-cyclopropylthiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S2/c8-12(9,10)7-3-6(4-11-7)5-1-2-5/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSODPUDDEWYNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylthiophene-2-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

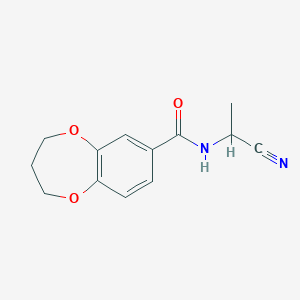
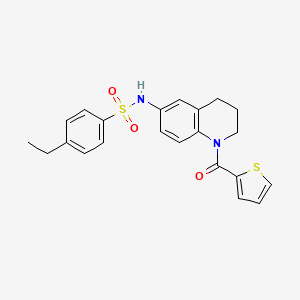
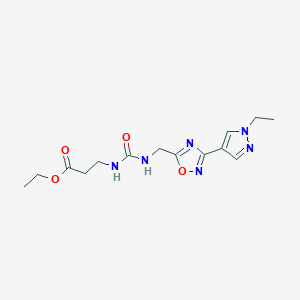
![3-(4-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921828.png)
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2921829.png)

![3-allyl-8-(3-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921833.png)
